10-Fold Shorter Plasma Half-Life Versus Phenylbutazone Enables Flexible Dosing and Reduced Cumulative Exposure
In a controlled head-to-head pharmacokinetic study, Bumadizone calcium hemihydrate exhibited a mean plasma elimination half-life (t½) of 6.9 hours after a single oral dose in healthy human volunteers, whereas phenylbutazone displayed a t½ of approximately 70 hours, representing a 10.1-fold shorter terminal elimination phase [1]. This stark difference is not a minor variation but a fundamental pharmacokinetic divergence driven by the distinct metabolic pathways of the two malonic acid mono-hydrazide derivatives. The clinical implication is clear: Bumadizone calcium allows for multiple-day dosing without the risk of prolonged drug accumulation that characterizes phenylbutazone, known for its dose-dependent toxicity due to slow elimination.
| Evidence Dimension | Plasma elimination half-life (t½) after single oral dose |
|---|---|
| Target Compound Data | 6.9 hours |
| Comparator Or Baseline | Phenylbutazone: ~70 hours |
| Quantified Difference | 10.1-fold shorter (6.9 h vs 70 h) |
| Conditions | Healthy volunteers; single oral dose; plasma levels measured over 384 hours (Spahn et al., 1981) |
Why This Matters
For a procurement officer selecting an NSAID for repeat-dosing pharmacokinetic studies, the 10-fold shorter half-life directly translates to reduced cumulative drug exposure and simplified pharmacokinetic modeling, reducing both ethical and safety overheads.
- [1] Spahn H, Mutschler E. Comparison of bumadizone-, phenylbutazone- and oxyphenbutazone-plasma levels after a single oral dose of phenylbutazone and of bumadizone, respectively (author's transl). Arzneimittelforschung. 1981;31(3):495-9. PMID: 6894380 View Source
